![molecular formula C6H3ClFN3 B1529550 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine CAS No. 1392803-74-5](/img/structure/B1529550.png)
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine
Overview
Description
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is a heterocyclic compound that features both pyrrole and pyrazine rings. This compound is part of a broader class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in medicinal chemistry . The molecular formula of this compound is C₆H₃ClFN₃, and it has a molecular weight of 171.56 g/mol .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is the fibroblast growth factor receptor (FGFR) . FGFR is a subfamily of receptor tyrosine kinases, which are aberrant in various types of cancers and considered promising targets for cancer treatment .
Mode of Action
This compound interacts with FGFR1 by forming an essential hydrogen bond with the FGFR1 hinge using the nitrogen atom in the pyrazine ring . This interaction leads to the inhibition of FGFR kinase .
Biochemical Pathways
Upon binding with fibroblast growth factors, FGFRs induce dimerization and autophosphorylation on tyrosine residues, resulting in the activation of downstream signaling pathways, including MEK-ERK, PI3K-Akt, and PLC . The inhibition of FGFR kinase by this compound disrupts these pathways, affecting cellular processes such as cell proliferation and survival .
Pharmacokinetics
The compound’s density is reported to be 16±01 g/cm3 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of FGFR kinase by this compound leads to the disruption of downstream signaling pathways, which can result in the inhibition of cell proliferation and survival . This makes it a potential therapeutic agent for cancers where FGFR is aberrant .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrazine with a fluorinated pyrrole derivative. This reaction often requires the use of a base, such as potassium carbonate, and a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. These methods allow for better control over reaction parameters and scalability. The use of automated reactors and in-line purification systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol at reflux temperature.
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium methoxide can yield methoxy derivatives, while oxidation with potassium permanganate can introduce hydroxyl groups .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research has indicated that compounds within the pyrrolo[2,3-b]pyrazine family exhibit significant antitumor properties. For instance, derivatives of this compound have been studied for their ability to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor progression. A study demonstrated that specific derivatives showed IC50 values in the nanomolar range against FGFR1-3, indicating potent inhibitory activity against cancer cell lines .
Kinase Inhibition
2-Chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine has been identified as a potential kinase inhibitor. Kinases are critical enzymes involved in signaling pathways that regulate cell growth and division. By inhibiting these enzymes, the compound may help in developing treatments for various cancers and inflammatory diseases .
Biological Research
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses significant efficacy against various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
Research suggests that derivatives of this compound can modulate inflammatory responses. These compounds have been tested in vitro and have shown promise in reducing inflammation markers, which could lead to therapeutic applications in treating autoimmune conditions .
Synthetic Applications
Building Block for Complex Molecules
In synthetic organic chemistry, this compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows chemists to create a variety of derivatives with enhanced biological activities .
Data Table: Summary of Biological Activities
Case Study 1: FGFR Inhibition
A study conducted on various pyrrolo[2,3-b]pyrazine derivatives highlighted their effectiveness against FGFRs in breast cancer models. Compound 4h was noted for its ability to inhibit cell proliferation and induce apoptosis in cancer cells while also preventing migration and invasion .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated significant activity against resistant strains, suggesting potential for development into new antibiotic therapies .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5H-pyrrolo[2,3-B]pyrazine
- 7-Fluoro-5H-pyrrolo[2,3-B]pyrazine
- 2,7-Dichloro-5H-pyrrolo[2,3-B]pyrazine
Uniqueness
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Biological Activity
2-Chloro-7-fluoro-5H-pyrrolo[2,3-B]pyrazine (CAS No. 1392803-74-5) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a kinase inhibitor. This article reviews the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H5ClF N3. Its structure features a pyrrolo-pyrazine core, which is significant for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C7H5ClF N3 |
Molecular Weight | 175.58 g/mol |
CAS Number | 1392803-74-5 |
The compound's mechanism of action primarily involves inhibition of specific kinases, which are critical in various signaling pathways associated with cancer progression. Research indicates that this compound can selectively inhibit fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis.
Inhibition of Kinases
In a study examining a series of pyrrolo[2,3-b]pyrazines, this compound demonstrated significant inhibitory activity against FGFR1 with an IC50 value in the low micromolar range. The structure was optimized to enhance binding affinity through modifications at various positions on the core structure.
Structure-Activity Relationship (SAR)
The SAR studies revealed that the introduction of halogen substituents like chlorine and fluorine significantly affects the potency of the compound. For instance, replacing hydrogen with chlorine at specific positions resulted in varying degrees of enzymatic inhibition:
Compound | Substitution | IC50 (µM) |
---|---|---|
2-Chloro-7-fluoro | Cl at position 2 | 0.85 |
Parent compound | H at position 2 | 1.50 |
These findings suggest that the presence of electron-withdrawing groups enhances binding interactions with target proteins.
Case Study 1: Cancer Cell Lines
In vitro studies using various cancer cell lines demonstrated that treatment with this compound led to reduced cell viability and induced apoptosis. The compound was tested against breast cancer and lung cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study 2: Pharmacokinetics
Pharmacokinetic studies indicated favorable absorption and distribution characteristics for this compound. The compound exhibited moderate permeability across Caco-2 cell monolayers, suggesting potential for oral bioavailability.
Properties
IUPAC Name |
2-chloro-7-fluoro-5H-pyrrolo[2,3-b]pyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFN3/c7-4-2-10-6-5(11-4)3(8)1-9-6/h1-2H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOFRYIYEWUUXKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN=C2N1)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.